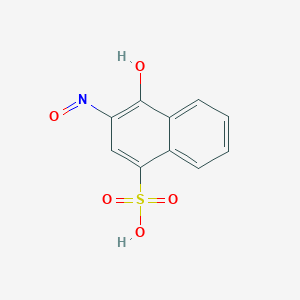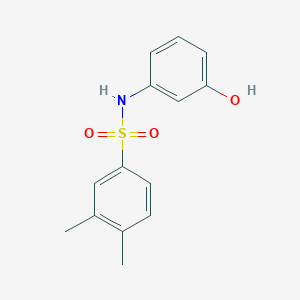![molecular formula C11H13ClN2O3S B239467 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone several clinical trials.
作用機序
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a reversible inhibitor of BTK, ITK, and JAK3. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, while JAK3 is involved in cytokine receptor signaling. By inhibiting these enzymes, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of lymphoma and leukemia. In addition, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its specificity for BTK, ITK, and JAK3, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancers may not rely on B-cell or T-cell signaling pathways for survival.
将来の方向性
There are several potential future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of combination therapies that include 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in humans.
Conclusion
In conclusion, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a small molecule inhibitor that has shown promise in treating various types of cancer. Its specificity for BTK, ITK, and JAK3 makes it a potentially valuable addition to cancer treatment regimens. However, further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves several steps, including the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole to form 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methylimidazole, which is then reduced with sodium borohydride to yield 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The overall yield of this process is approximately 60%.
科学的研究の応用
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis (cell death) in cancer cells.
特性
製品名 |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
分子式 |
C11H13ClN2O3S |
分子量 |
288.75 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
DDVAGUUSICHDII-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



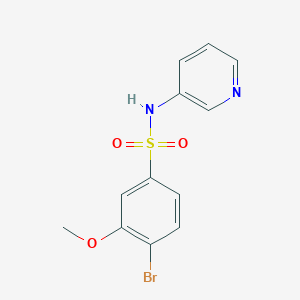
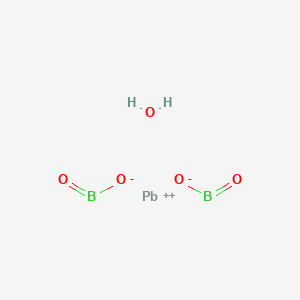
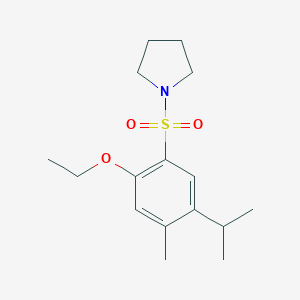
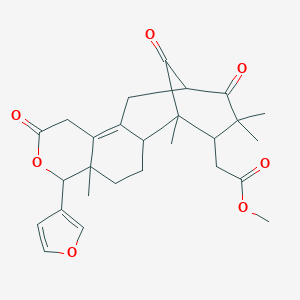


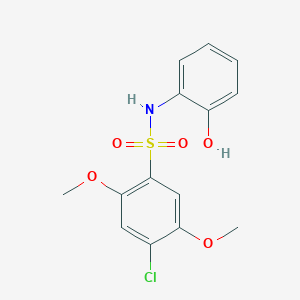
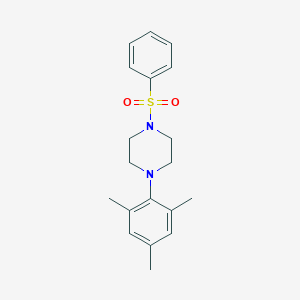
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)

